Ethyl 5-methylquinoline-8-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 5-methylquinoline-8-carboxylate, can be achieved through various methods. Common synthetic routes include:
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Skraup Synthesis: This method uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid.
Doebner-Miller Reaction: This involves the reaction of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods: Industrial production often employs green chemistry approaches to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly popular .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methylquinoline-8-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
Ethyl 5-methylquinoline-8-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-methylquinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring system can intercalate with DNA, inhibiting the replication of certain microorganisms and cancer cells . Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Quinoline: The parent compound with a similar structure but without the ester and methyl groups.
Ethyl 2,4-dimethylquinoline-3-carboxylate: Another quinoline derivative with different substitution patterns.
Quinoxaline: A related nitrogen-containing heterocycle with similar biological activities.
Uniqueness: Ethyl 5-methylquinoline-8-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ester group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C13H13NO2 |
---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
ethyl 5-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)11-7-6-9(2)10-5-4-8-14-12(10)11/h4-8H,3H2,1-2H3 |
InChI Key |
IICZQCBWFMHHPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)C)C=CC=N2 |
Origin of Product |
United States |
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